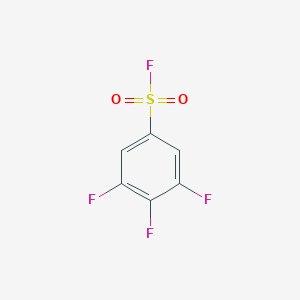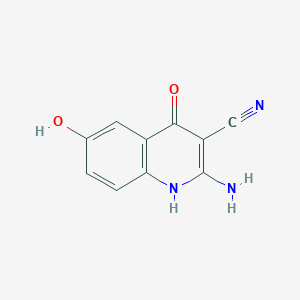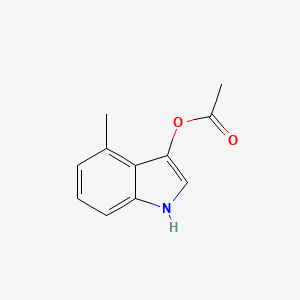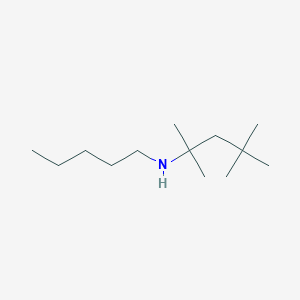![molecular formula C15H21ClO B13217723 ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene: is an organic compound with a complex structure that includes a benzene ring, a cyclobutyl group, and a chloromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: In chemistry, ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the effects of cyclobutyl and chloromethyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological molecules .
Medicine: The compound’s unique structure may provide insights into the design of drugs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism by which ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclobutyl group may influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- ({3-[1-(Hydroxymethyl)cyclobutyl]propoxy}methyl)benzene
- ({3-[1-(Methyl)cyclobutyl]propoxy}methyl)benzene
- ({3-[1-(Bromomethyl)cyclobutyl]propoxy}methyl)benzene
Comparison: Compared to its analogs, ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly useful in applications where such interactions are desired .
Properties
Molecular Formula |
C15H21ClO |
|---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
3-[1-(chloromethyl)cyclobutyl]propoxymethylbenzene |
InChI |
InChI=1S/C15H21ClO/c16-13-15(8-4-9-15)10-5-11-17-12-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 |
InChI Key |
MHKVRHLJKQKQNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCCOCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13217640.png)
![N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13217647.png)
![Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217652.png)


![N-[1-(3-bromophenyl)ethyl]cyclopropanamine](/img/structure/B13217661.png)
![4-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13217662.png)


![Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B13217689.png)

![2-[4-(Cyclopentylamino)phenyl]acetonitrile](/img/structure/B13217693.png)

![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
